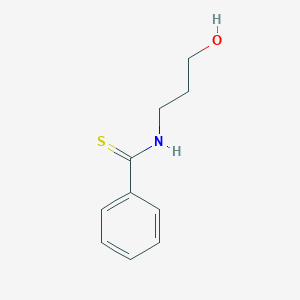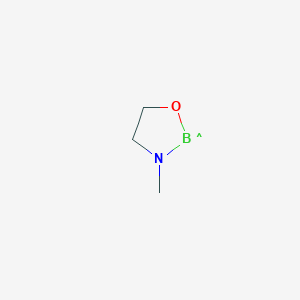
3-Methyl-1,3,2-oxazaborolidin-2-yl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1,3,2-oxazaborolidin-2-yl is a compound that belongs to the class of oxazaborolidines. These compounds are known for their unique structure, which includes a boron atom integrated into a heterocyclic ring. This particular compound has gained attention due to its applications in asymmetric synthesis, particularly in the Corey-Bakshi-Shibata (CBS) reduction, where it serves as a chiral catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,3,2-oxazaborolidin-2-yl typically involves the reaction of a chiral amino alcohol with a boronic acid or borane. One common method is the reaction of ®-(+)-2-(diphenylhydroxymethyl)pyrrolidine with trimethylboroxine or methylboronic acid . The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the oxazaborolidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,3,2-oxazaborolidin-2-yl primarily undergoes reactions that involve its boron center. These include:
Reduction Reactions: It acts as a catalyst in the asymmetric reduction of ketones and imines.
Substitution Reactions: The boron atom can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Borane (BH3): Used in the CBS reduction to form the active catalytic species.
Ketones and Imines: Substrates for the reduction reactions.
Solvents: Toluene is commonly used as a solvent for these reactions.
Major Products
The major products of reactions involving this compound are typically chiral alcohols or amines, resulting from the reduction of ketones or imines, respectively .
Scientific Research Applications
3-Methyl-1,3,2-oxazaborolidin-2-yl has a wide range of applications in scientific research:
Chemistry: It is extensively used as a chiral catalyst in asymmetric synthesis, particularly in the CBS reduction.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of fine chemicals and enantiomerically pure compounds.
Mechanism of Action
The mechanism of action of 3-Methyl-1,3,2-oxazaborolidin-2-yl in catalytic reactions involves the formation of a boron-nitrogen bond, which activates the boron center for nucleophilic attack. This activation facilitates the transfer of hydride from borane to the substrate, resulting in the reduction of ketones or imines to chiral alcohols or amines .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-CBS-oxazaborolidine: Another chiral oxazaborolidine used in asymmetric synthesis.
Diphenylprolinolborane: A related compound with similar catalytic properties.
Uniqueness
3-Methyl-1,3,2-oxazaborolidin-2-yl is unique due to its specific structure, which provides high enantioselectivity in catalytic reactions. Its ability to form stable complexes with borane and its effectiveness in reducing a wide range of substrates make it a valuable tool in asymmetric synthesis .
Properties
CAS No. |
37479-91-7 |
|---|---|
Molecular Formula |
C3H7BNO |
Molecular Weight |
83.91 g/mol |
InChI |
InChI=1S/C3H7BNO/c1-5-2-3-6-4-5/h2-3H2,1H3 |
InChI Key |
KDZJYSAZCRAKPM-UHFFFAOYSA-N |
Canonical SMILES |
[B]1N(CCO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


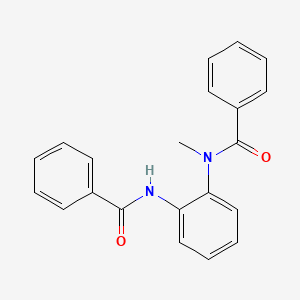
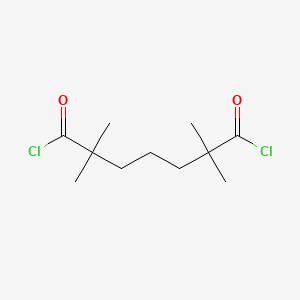
![[2-(Cyclohex-2-en-1-yl)ethyl]benzene](/img/structure/B14669398.png)
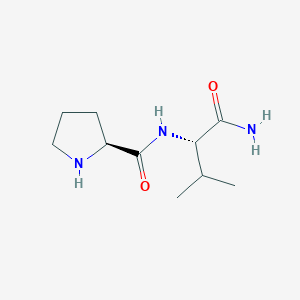
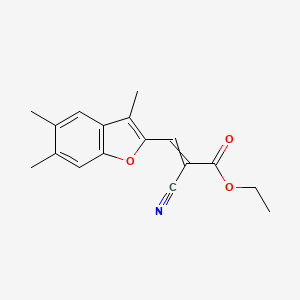

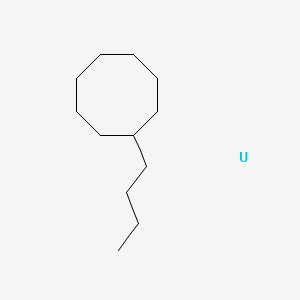


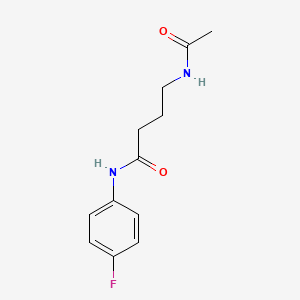
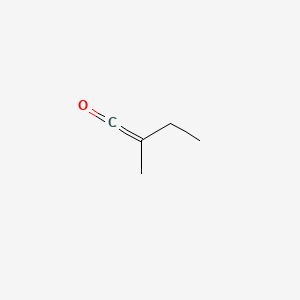
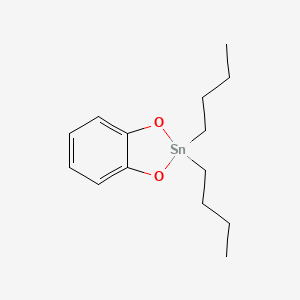
![6-Bromo-5H-benzo[a]phenoxazin-5-one](/img/structure/B14669452.png)
